(R)-3-氨基-3-苯基丙酸盐酸盐

描述

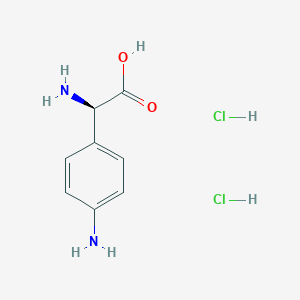

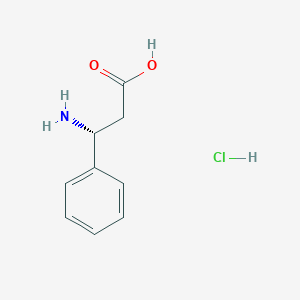

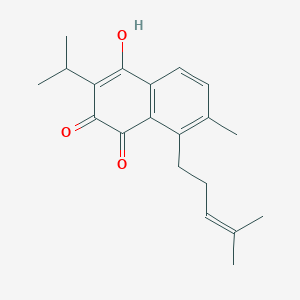

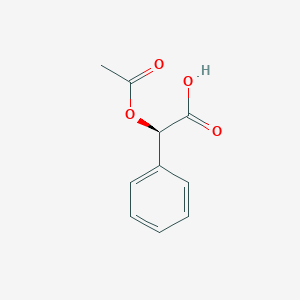

(R)-3-amino-3-phenylpropanoic acid hydrochloride is a chiral compound that is relevant in the synthesis of various pharmaceuticals and as an intermediate in the biosynthesis of compounds like benzoic acid and salicylic acid. The compound's structure includes an amino group and a phenyl group, making it a useful building block in organic synthesis .

Synthesis Analysis

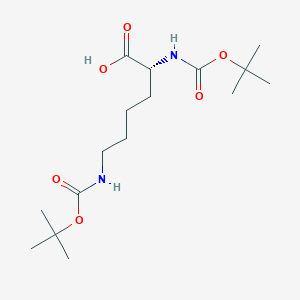

The synthesis of related compounds has been explored in several studies. For instance, stable-isotope-labelled 3-hydroxy-3-phenylpropanoic acid, a related compound, was synthesized and used to trace the biosynthesis of benzoic acid and salicylic acid in plants . Another study focused on the optical resolution of threo-2-amino-3-hydroxy-3-phenylpropanoic acid, which shares structural similarities with (R)-3-amino-3-phenylpropanoic acid, to obtain optically active forms of the compound . These methods highlight the importance of chirality in the synthesis and the potential approaches to obtain the (R)-enantiomer of 3-amino-3-phenylpropanoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-3-amino-3-phenylpropanoic acid hydrochloride has been determined using techniques like X-ray crystallography. For example, the structure of an anti-ulcer agent with a similar phenylpropionic acid moiety was elucidated, showing a rigid bent-rod-like conformation and specific hydrogen bonding patterns in the crystal . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential interactions in biological systems.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to (R)-3-amino-3-phenylpropanoic acid hydrochloride has been studied, particularly in the context of their use as intermediates or in the synthesis of other chiral compounds. For instance, the use of chiral auxiliaries in the enantioselective preparation of α-amino acids demonstrates the potential for (R)-3-amino-3-phenylpropanoic acid to participate in similar reactions . Additionally, the synthesis of 3-amino-3-vinylpropanoic acid and its conversion to a cyclic stabilized form of aspartate 1-semialdehyde hydrochloride shows the versatility of amino acid derivatives in chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (R)-3-amino-3-phenylpropanoic acid hydrochloride are not detailed in the provided papers, the studies do offer insights into related compounds. These properties are likely to include solubility in various solvents, melting points, and specific optical rotation, which are important for the compound's purification and characterization . The optical resolution and preferential crystallization techniques used in the studies also suggest that the compound can exist in different crystalline forms, which may have implications for its stability and reactivity .

科学研究应用

抗氧化活性

羟基肉桂酸,如阿魏酸、香豆酸、咖啡酸和芥子酸,是广泛分布的植物苯丙烷。它们通过清除各种自由基和作为断链抗氧化剂表现出有效的抗氧化活性。它们的抗氧化能力在体外和体内系统中都很显着,突出了它们在降低疾病风险和促进健康方面的潜力。这种基础性理解支持进一步探索结构相关的化合物,如 (R)-3-氨基-3-苯基丙酸盐酸盐的抗氧化特性 (Shahidi 和 Chandrasekara,2010)。

酚酸的药理作用

绿原酸 (CGA) 是一种酚酸,以其广泛的药理作用而闻名,包括抗氧化、抗菌、保肝和抗炎活性。它对脂质和葡萄糖代谢的影响表明在解决代谢紊乱中具有潜在的治疗应用。盐酸 (R)-3-氨基-3-苯基丙酸与这些化合物的结构相似性提出了具有类似药理益处的可能性,有必要对其应用进行进一步研究 (Naveed 等人,2018)。

在神经退行性疾病中的治疗潜力

最近的研究突出了咖啡酸及其衍生物的治疗潜力,包括它们对阿尔茨海默病 (AD) 毒性的保护作用。这些化合物由于其抗氧化和抗炎机制,为开发治疗 AD 和相关神经退行性疾病提供了见解。对咖啡酸衍生物的研究强调了像 (R)-3-氨基-3-苯基丙酸盐酸盐这样的化合物在管理神经退行性疾病中发挥作用的潜力 (Habtemariam,2017)。

在色谱和分析化学中的应用

亲水相互作用色谱 (HILIC) 是一种分离极性、弱酸性或碱性样品的宝贵技术。对各种 HILIC 固定相的研究,包括基于硅胶和两性离子材料的固定相,为开发分析方法提供了一个框架,该方法可以包括分离和分析化合物,如 (R)-3-氨基-3-苯基丙酸盐酸盐。这强调了该化合物在分析和生物分析科学中的相关性 (Jandera,2011)。

作用机制

未来方向

属性

IUPAC Name |

(3R)-3-amino-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEBCTCOPRULFS-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-amino-3-phenylpropanoic acid hydrochloride | |

CAS RN |

83649-48-3 | |

| Record name | Benzenepropanoic acid, β-amino-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83649-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-amino-3-phenylpropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)